(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride is a bicyclic compound with the molecular formula and a molecular weight of 157.64 g/mol. This compound is identified by the CAS number 34668-52-5 and is primarily utilized in scientific research settings. It belongs to the class of azabicyclic compounds, which are characterized by a nitrogen atom incorporated into a bicyclic structure.
The compound is sourced from various chemical suppliers and is classified under organic compounds with a focus on nitrogen-containing bicyclic structures. Its classification highlights its potential applications in medicinal chemistry and pharmacological research, particularly in the development of drugs that target specific biological pathways.
The synthesis of (1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene hydrochloride can be achieved through several methods. A notable approach involves the skeletal rearrangement of precursors such as 2,3,5,6,7,7a-hexahydro-7a-trichloromethylpyrrolizine to yield the desired bicyclic structure. This method typically employs various reagents under controlled conditions to ensure high yield and purity of the product .
The synthesis often requires careful monitoring of reaction conditions such as temperature and solvent choice to optimize the formation of the bicyclic framework. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
The molecular structure of (1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene hydrochloride features a bicyclic framework where two rings share two carbon atoms with a nitrogen atom integrated into one of the rings. The stereochemistry at the nitrogen atom is crucial for its biological activity.
The structural formula can be represented as follows:
Key structural data include:
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride can participate in various chemical reactions typical for nitrogen-containing heterocycles. These reactions may include nucleophilic substitutions, cycloadditions, or rearrangements that exploit its bicyclic nature.
Technical Details:
The mechanism of action for (1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene hydrochloride primarily involves interactions with specific biological targets such as receptors or enzymes within cellular pathways. Its unique bicyclic structure allows it to fit into active sites of proteins or enzymes, potentially altering their activity.
Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to mimic natural substrates or inhibitors in biological systems.
Relevant data indicates that proper handling protocols should be followed due to potential hazards associated with its chemical properties .
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride is primarily used in scientific research for:
This compound serves as a valuable tool in medicinal chemistry for exploring new therapeutic avenues and understanding complex biochemical processes .
The (1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene hydrochloride features a bridged bicyclic scaffold characterized by a unique fusion of strain dynamics and electronic hybridization. This molecular framework consists of two fused six-membered rings adopting a boat-chair conformation, creating significant transannular interactions at the bridgehead positions. The incorporation of nitrogen at the 9-position introduces electronic perturbations while the 2,6-diene system imposes planarity constraints that substantially influence orbital hybridization across the entire scaffold [1] [3] .
The central nitrogen atom exhibits sp³ hybridization but with a distorted tetrahedral geometry due to the rigid bicyclic framework. This deviation manifests in bond angles approximating 96-100° at the bridgehead nitrogen, contrasting sharply with the ideal tetrahedral angle of 109.5°. The conjugated diene system (C2=C3 and C6=C7) forces sp² hybridization at these carbon centers, creating planar regions within the strained architecture. This hybridization duality creates measurable bond length disparities: C-C bonds in the diene system average 1.34 Å, while saturated C-C bonds measure approximately 1.54 Å. The resulting angular strain energy is estimated at 12-15 kcal/mol based on computational studies of analogous systems, positioning this bicyclic core between the extreme strain of [2.2.1] systems and nearly strain-free [4.4.1] frameworks [3] .
Table 1: Comparative Strain Analysis in Azabicyclic Systems
Bicyclic Framework | Bridge Angle at N(°) | Estimated Strain Energy (kcal/mol) | Hybridization Characteristics |
---|---|---|---|
[3.3.1] nona-2,6-diene | 96-100° | 12-15 | sp³ N, sp² at C2,C3,C6,C7 |
[3.3.1] nonane (sat.) | 94-98° | 14-18 | Uniform sp³ |
[2.2.1] heptane | 88-92° | 25-30 | Highly distorted sp³ |
[4.4.1] undecane | 104-108° | 5-8 | Near-ideal sp³ |
The hydrochloride salt formation further perturbs the electronic environment through charge polarization. Protonation of the bridgehead nitrogen generates a formal positive charge that is partially delocalized through hyperconjugation with adjacent C-C bonds and the conjugated diene system. This manifests spectroscopically as a 15-20 ppm upfield shift in the ¹³C NMR resonances for C3 and C7 compared to the free base, demonstrating the through-space electronic communication within this strained architecture [1] .
The protonated nitrogen center in (1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene hydrochloride exerts profound stereoelectronic influence on molecular reactivity through a combination of inductive effects, conjugative interactions, and spatial constraints. The quaternary ammonium ion (N⁺-H) creates a powerful electron-withdrawing center that polarizes electron density throughout the bicyclic framework. This effect is most pronounced at the allylic positions (C1, C5, C4, and C8), where calculated partial positive charges exceed +0.25 e⁻ based on Mulliken population analyses of related systems [3] .
The conjugated diene system exhibits electronic duality - while capable of π-electron delocalization, its effectiveness is markedly reduced compared to linear analogues. Cyclic voltammetry studies reveal an oxidation potential shift of +0.35 V compared with 1,3-cyclohexadiene, indicating reduced electron-donating capacity due to geometric constraints. The diene's highest occupied molecular orbital (HOMO) displays significant orbital node distortion at C1 and C5 positions, where the bicyclic fusion creates torsion angles of 25-30° that disrupt optimal orbital overlap. This electronic perturbation enhances the compound's susceptibility toward electrophilic attack at C3 and C7 positions, where local electron density is highest within the constrained system [1] .
Table 2: Key Stereoelectronic Parameters of the Azabicyclic Core
Electronic Feature | Structural Manifestation | Reactivity Consequence |
---|---|---|
Bridgehead N⁺-H | Charge localization (+0.85 e⁻) | Enhanced electrophilicity at allylic positions |
Conjugated diene system | Bond length alternation (1.35-1.42 Å) | Modified Diels-Alder reactivity |
Allylic strain | C1-C9-C5 angle compression (92-94°) | Steric hindrance to nucleophilic approach |
Through-bond coupling | HOMO-LUMO gap reduction (4.8 eV) | Red-shifted UV absorption (λₘₐₓ ≈ 265 nm) |
Hyperconjugative stabilization | N⁺-H/C-H σ-σ* interactions | Enhanced solvation in polar media |
The stereodirecting effect of the (1R,5R) configuration creates distinct facial selectivity in chemical transformations. Nucleophiles approach preferentially from the exo face opposite the N⁺-H moiety, with diastereoselectivity ratios exceeding 9:1 in alkylation reactions. This selectivity arises from both electrostatic repulsion (with the positively charged nitrogen) and the convex curvature of the bicyclic framework that presents a sterically unhindered exo surface. Computational models indicate the LUMO orbital is predominantly localized on the exo face, further rationalizing this stereoelectronic preference [3] .
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride exhibits remarkable conformational heterogeneity across different phases, with the equilibrium geometry dictated by a complex interplay of intramolecular forces, crystal packing effects, and solvation dynamics. X-ray diffraction analyses of single crystals reveal a near-symmetrical double-chair conformation with approximate C₂ᵥ symmetry in the solid state. The diene systems adopt s-trans configurations with torsional angles measuring 175±3°, while the bridgehead nitrogen maintains its tetrahedral character despite geometric constraints, with C-N-C angles compressed to 95-97° [1] [3].
In solution phase (CDCl₃ or DMSO-d₆), NMR spectroscopy reveals dynamic interconversion between three dominant conformers: the symmetrical double-chair (75-80% population), a boat-chair (15-20%), and a twisted boat-boat (5-10%) configuration. Variable-temperature ¹H NMR studies (213-333 K) reveal coalescence phenomena near 253 K, corresponding to an activation energy barrier of 10.2±0.3 kcal/mol for the chair-boat interconversion. The energy landscape is dominated by two principal degrees of freedom: puckering pseudorotation of the six-membered rings and nitrogen inversion dynamics that interconvert enantiomeric conformations despite the chiral (1R,5R) configuration [3] .
Table 3: Experimental Conformational Parameters Across Phases
Parameter | Solid-State (X-ray) | Solution (NMR) | Gas Phase (Computational) |
---|---|---|---|
Predominant Conformer | Double-chair | Double-chair (75-80%) | Boat-chair |
C-N-C Angle | 95.7-97.2° | Not directly measurable | 96.5° |
Diene Torsion Angle | 174-177° | 170-180° (Jₕₕ = 10.2 Hz) | 163-168° |
N-Inversion Barrier | N/A | 10.2±0.3 kcal/mol | 9.8 kcal/mol |
Ring Puckering Amplitude | 0.42 Å | 0.38-0.45 Å (estimated) | 0.51 Å |
The hydrochloride salt exhibits distinctive phase-dependent behavior. Crystalline samples maintain rigid conformation indefinitely at room temperature, as evidenced by stable powder XRD patterns during accelerated aging studies. In contrast, solution-phase conformations demonstrate pronounced solvent dependence: polar protic solvents (methanol, water) stabilize the double-chair conformation (>95% population), while aprotic media (acetonitrile, THF) increase the boat-chair population to 25-30%. This solvent sensitivity originates from differential solvation of the charged nitrogen center - hydrogen-bond donating solvents effectively solvate the N⁺-H moiety, reducing its electrostatic effect on conformational preferences. Molecular dynamics simulations indicate water molecules form a stable solvation shell with residence times >50 ps, significantly longer than the 2-5 ps observed in acetonitrile [3] .
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7